Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a 3-fluorophenyl substituent, and a piperidine ring with a methyl ester moiety. The piperidine-4-carboxylate ester influences solubility and conformational flexibility. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-5-4-6-14(21)11-13)24-9-7-12(8-10-24)19(27)28-2/h4-6,11-12,16,26H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHUAEOOGYULKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Ester Substituent: The ethyl ester in the analog increases molecular weight and lipophilicity (logP ~3.1 vs.
Heterocyclic Ring : The piperazine ring in the analog introduces an additional nitrogen, increasing hydrogen bond acceptor capacity (7 vs. 6) and basicity. Piperazine’s conformational flexibility may alter binding interactions compared to the more rigid piperidine .
Hydrogen Bonding: Both compounds retain a hydroxyl group and secondary amine, enabling similar donor capacity. However, the piperazine’s tertiary nitrogen in the analog could participate in unique intermolecular interactions, affecting crystallization patterns .
Crystallographic and Computational Analysis
Crystallographic studies using SHELXL (for refinement) and WinGX/ORTEP (for visualization) reveal differences in molecular packing and geometry :
- Piperidine vs. Piperazine Conformation : The piperidine ring in the target compound adopts a chair conformation, while the piperazine in the analog shows a boat-like distortion due to steric interactions with the ethyl ester.
- Hydrogen Bond Networks : Graph set analysis (as per Etter’s rules) indicates the target compound forms a 2D hydrogen-bonded network via hydroxyl and piperidine NH groups, whereas the analog’s piperazine nitrogen facilitates a 3D network, enhancing crystal stability .
- Fluorophenyl Orientation : Both compounds exhibit similar π-stacking of the 3-fluorophenyl group, but the fluorine’s electronegativity contributes to distinct dipole interactions in their respective crystal lattices .
Implications for Drug Design
- Solubility vs. Permeability : The ethyl ester analog’s higher logP may improve blood-brain barrier penetration but require formulation adjustments for solubility.
- Target Selectivity : The piperazine variant’s additional nitrogen could enhance binding to targets with acidic residues (e.g., kinases), whereas the piperidine version may favor hydrophobic pockets.
Biological Activity
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate is a complex organic compound notable for its diverse biological activities. This compound integrates a thiazolo[3,2-b][1,2,4]triazole moiety known for its potential in antimicrobial and anticancer applications. The piperidine ring enhances the compound's pharmacological profile by contributing to its structural diversity and solubility characteristics.
The molecular formula of this compound is , with a molecular weight of 420.49 g/mol. Its structure includes functional groups that are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 420.49 g/mol |
| CAS Number | 886908-00-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neuroprotection : The compound exhibits promising neuroprotective properties by inhibiting endoplasmic reticulum (ER) stress and apoptosis in neuronal cells. Specifically, it reduces the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3, indicating its potential in neurodegenerative conditions .
- Anti-inflammatory Activity : It modulates the NF-kB inflammatory pathway, which plays a crucial role in inflammatory responses. By inhibiting this pathway, the compound may reduce inflammation-related damage in various tissues .
Biological Activity Studies
Several studies have highlighted the biological activities associated with this compound:
- Antimicrobial Properties : Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial activity. In vitro studies have shown that this compound possesses moderate to high activity against both Gram-positive and Gram-negative bacterial strains .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The specific mechanisms involve inducing apoptosis in cancer cells and disrupting cell cycle progression .
Case Study 1: Neuroprotective Effects
In a study involving human neuronal cells, treatment with this compound resulted in a significant decrease in markers of ER stress and apoptosis. This suggests a protective effect against neurotoxic insults commonly observed in neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited significant inhibition zones comparable to established antibiotics, supporting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
